2-Cyclopropylquinoline-4-carboxylic acid 2-Cyclopropylquinoline-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 119778-64-2
VCID: VC20850265
InChI: InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16)
SMILES: C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Molecular Formula: C13H11NO2
Molecular Weight: 213.23 g/mol

2-Cyclopropylquinoline-4-carboxylic acid

CAS No.: 119778-64-2

Cat. No.: VC20850265

Molecular Formula: C13H11NO2

Molecular Weight: 213.23 g/mol

* For research use only. Not for human or veterinary use.

2-Cyclopropylquinoline-4-carboxylic acid - 119778-64-2

Specification

CAS No. 119778-64-2
Molecular Formula C13H11NO2
Molecular Weight 213.23 g/mol
IUPAC Name 2-cyclopropylquinoline-4-carboxylic acid
Standard InChI InChI=1S/C13H11NO2/c15-13(16)10-7-12(8-5-6-8)14-11-4-2-1-3-9(10)11/h1-4,7-8H,5-6H2,(H,15,16)
Standard InChI Key HYOFXKNWXLKLSH-UHFFFAOYSA-N
SMILES C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O
Canonical SMILES C1CC1C2=NC3=CC=CC=C3C(=C2)C(=O)O

Introduction

Chemical Structure and Fundamental Properties

2-Cyclopropylquinoline-4-carboxylic acid consists of a quinoline core (a bicyclic structure with a benzene ring fused to a pyridine ring) substituted with a cyclopropyl group at position 2 and a carboxylic acid group at position 4. The molecular formula is C₁₃H₁₁NO₂, derived from its chemical composition.

The compound's key structural features include:

  • A planar quinoline backbone providing rigidity and aromaticity

  • A three-membered cyclopropyl ring introducing strain and unique spatial orientation

  • A carboxylic acid group contributing to polarity, hydrogen bonding capacity, and pH-dependent solubility

  • A nitrogen atom in the quinoline ring offering basic properties and potential for coordination with metals or hydrogen bonding

Based on structural analysis and comparison with related compounds, the following physical properties can be estimated:

PropertyValue/Description
Molecular FormulaC₁₃H₁₁NO₂
Molecular WeightApproximately 213.23 g/mol
Physical AppearanceLikely a crystalline solid
SolubilityModerate solubility in polar organic solvents; pH-dependent solubility in aqueous solutions
Melting PointExpected range: 180-230°C (based on related structures)

The carboxylic acid group significantly influences the compound's solubility profile, with enhanced dissolution in basic media due to formation of the corresponding carboxylate salt.

Synthetic Methodologies

General Synthetic Approaches

The synthesis of 2-Cyclopropylquinoline-4-carboxylic acid typically involves multi-step synthetic pathways. Drawing from established methods for related quinoline-4-carboxylic acids, several viable approaches can be employed.

Modified Pfitzinger Reaction

This traditional method involves the condensation of isatin (or substituted isatin) derivatives with cyclopropyl methyl ketone under alkaline conditions, followed by appropriate modifications to yield the target compound.

Doebner Modification of the Knoevenagel Condensation

This approach typically involves the reaction of an appropriate aniline derivative with an α,β-unsaturated aldehyde containing a cyclopropyl group, followed by cyclization and oxidation.

Catalytic Synthesis Methods

Recent advancements in the synthesis of quinoline-4-carboxylic acid derivatives have employed various catalytic systems. Similar to the synthesis of 2-aryl-quinoline-4-carboxylic acids, the preparation of 2-cyclopropylquinoline-4-carboxylic acid may benefit from ionic catalysts .

The use of specialized catalysts such as Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride, as applied for aryl-substituted analogues, could potentially be adapted for the cyclopropyl variant. These magnetic nanoparticle catalysts offer advantages including:

  • High conversion efficiency

  • Reduced reaction times

  • Facile catalyst recovery via magnetic separation

  • Recyclability without significant loss of catalytic activity

  • Environmentally benign reaction conditions

Chemical Reactivity Profile

Functional Group Reactivity

The reactivity of 2-Cyclopropylquinoline-4-carboxylic acid is dominated by its key functional groups:

Carboxylic Acid Moiety

The carboxylic acid group participates in typical reactions including:

  • Esterification with alcohols

  • Amide formation with amines

  • Reduction to alcohols or aldehydes

  • Salt formation with bases

  • Decarboxylation under specific conditions

Quinoline Nitrogen

The quinoline nitrogen displays mild basicity and can undergo:

  • Protonation in acidic media

  • N-oxidation

  • Quaternization with alkyl halides

  • Coordination with transition metals

Cyclopropyl Group

The strained cyclopropyl ring exhibits unique reactivity:

  • Potential ring-opening under acidic conditions or high pressure

  • Possible rearrangement reactions

  • Stereoelectronic effects influencing neighboring group reactivity

Comparative Reactivity

Physicochemical Properties

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the compound's structural features:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expected characteristic signals in ¹H-NMR include:

  • Distinctive cyclopropyl proton signals (typically 0.5-1.2 ppm)

  • Quinoline aromatic protons (7.5-8.5 ppm)

  • Carboxylic acid proton (10.5-13.0 ppm, exchangeable)

¹³C-NMR would reveal carbon signals for:

  • Carboxylic carbon (~165-175 ppm)

  • Quinoline carbons (120-160 ppm)

  • Cyclopropyl carbons (5-20 ppm)

Infrared Spectroscopy

Characteristic absorption bands would include:

  • Carboxylic acid O-H stretch (3200-2800 cm⁻¹, broad)

  • C=O stretch (1700-1680 cm⁻¹)

  • Quinoline ring vibrations (1600-1400 cm⁻¹)

  • C-N stretching (1350-1250 cm⁻¹)

Solubility and Partition Coefficient

Based on structural analysis and comparison with analogous compounds:

ParameterEstimated Value/Description
LogP~2.5-3.0 (moderately lipophilic)
Aqueous SolubilityLow at acidic/neutral pH; increased at basic pH
Organic Solvent SolubilityGood solubility in methanol, ethanol, DMSO, DMF

Biological Activities and Applications

Antimicrobial Activity

Quinoline-4-carboxylic acids are known for their antimicrobial properties, particularly against:

  • Gram-positive bacteria

  • Some gram-negative species

  • Certain fungal pathogens

The cyclopropyl substituent often enhances lipophilicity and membrane permeability, potentially improving antimicrobial efficacy.

Structure-Activity Relationship Considerations

The presence of the cyclopropyl group at position 2 likely influences the compound's biological activity through:

  • Altered electronic distribution within the quinoline ring

  • Conformational constraints affecting receptor binding

  • Modified metabolic stability compared to alkyl or aryl substituents

  • Potentially enhanced binding to hydrophobic pockets in target proteins

Material Science Applications

Beyond biological applications, 2-Cyclopropylquinoline-4-carboxylic acid may find utility in:

  • Coordination chemistry as a ligand for metal complexes

  • Precursor for polymeric materials

  • Component in photosensitive materials

  • Building block for supramolecular assemblies

Analytical Methods and Characterization

Chromatographic Analysis

For identification and purity assessment of 2-Cyclopropylquinoline-4-carboxylic acid, multiple chromatographic techniques can be employed:

High-Performance Liquid Chromatography (HPLC)

Typical HPLC conditions might include:

  • Reverse-phase C18 column

  • Mobile phase: Acetonitrile/water gradient with 0.1% formic acid

  • UV detection at 254-280 nm

  • Retention time dependent on specific conditions but generally moderate due to balanced polarity

Thin-Layer Chromatography (TLC)

Suitable TLC systems might include:

  • Stationary phase: Silica gel

  • Mobile phase: n-hexane/ethyl acetate (4:6) or similar systems

  • Visualization: UV light or appropriate staining reagents

Mass Spectrometry

Mass spectrometric analysis would likely reveal:

  • Molecular ion peak at m/z 213 [M]⁺

  • Fragment ions corresponding to loss of CO₂ (m/z 169)

  • Fragmentation patterns characteristic of the quinoline core structure

Structural Modifications and Derivatives

Key Modification Sites

The 2-Cyclopropylquinoline-4-carboxylic acid scaffold permits various structural modifications:

PositionPossible ModificationsPotential Impact
Carboxylic Acid (4-position)Esterification, amidation, reductionAltered solubility, bioavailability, receptor interactions
Cyclopropyl Group (2-position)Replacement with other cycloalkyl/aryl groupsModified steric properties, lipophilicity, metabolic stability
Quinoline RingHalogenation, alkylation, introduction of other functional groupsChanged electronic properties, receptor specificity, pharmacokinetics

Notable Derivatives

Related compounds with established characterization include:

  • 2-Cyclopropyl-6-nitroquinoline-4-carboxylic acid, featuring an additional nitro group at position 6

  • 2-Cyclopropyl-8-(trifluoromethyl)quinoline-4-carboxylic acid, containing a trifluoromethyl group at position 8

These derivatives demonstrate how structural modifications can significantly alter physicochemical properties and potential applications.

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